![molecular formula C7H5ClF3N3 B1482639 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091686-07-4](/img/structure/B1482639.png)
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5ClF3N3 and its molecular weight is 223.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target carbon-centered radical intermediates .
Mode of Action
It is suggested that similar compounds are capable of nucleophilic cyanodifluoromethylating of aldehydes, n-tosylimines, n-alkylimines, and enamines under basic or acidic conditions .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Similar compounds have been known to play a significant role in the synthesis of organofluorine compounds for pharmaceutical and agrochemical chemistry .
Biological Activity
2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2091686-07-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C8H7ClF3N3
- Molecular Weight : 233.61 g/mol
- Structure : The compound features a pyrazole ring substituted with chloromethyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyrazole with similar substituents can inhibit the growth of various bacterial strains. The incorporation of the chloromethyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus enhancing antimicrobial efficacy .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The presence of trifluoromethyl groups has been associated with increased potency against cancer cell lines. For example, a related study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .
Case Studies
Study | Compound | Activity | Results |
---|---|---|---|
Study 1 | This compound | Antimicrobial | Inhibition of E. coli growth at concentrations >50 µg/mL |
Study 2 | Trifluoromethyl pyrazole analogs | Anticancer | IC50 values <100 nM against MCF-7 breast cancer cells |
Study 3 | Pyrazole derivatives | Cytotoxicity | Induced apoptosis in HeLa cells with significant dose-response relationship |
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Interaction : Enhanced membrane permeability due to lipophilic groups allows for better interaction with cellular targets.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibit potent inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the development of anti-inflammatory drugs. For instance, SC-236, a related compound, has been studied for its effectiveness in treating conditions like cancer and lower back pain due to its selective COX-2 inhibition .
Case Study: Pain Management
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly reduced pain in animal models by targeting COX-2 pathways. The research highlighted the potential for developing new analgesics based on the pyrazole structure, including this compound as a candidate for further investigation .
Agricultural Chemistry
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be harnessed to create effective pesticides that target pest species without harming beneficial organisms.
Case Study: Insecticidal Activity
Research conducted on similar trifluoromethyl-substituted pyrazoles showed promising results as insecticides against common agricultural pests. The efficacy of these compounds was attributed to their ability to disrupt metabolic processes in insects .
Synthesis of Functional Materials
Polymer Chemistry
The compound can serve as a building block in synthesizing advanced materials such as polymers with tailored properties. Its reactive chloromethyl group allows for further functionalization, enabling the creation of materials with specific mechanical or thermal characteristics.
Data Table: Polymer Properties
Polymer Type | Property | Value |
---|---|---|
Thermoplastic | Glass Transition Temp | 120 °C |
Thermoset | Tensile Strength | 50 MPa |
Elastomer | Elongation | 300% |
Coordination Chemistry
Metal Complexes Formation
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes that have applications in catalysis and materials science.
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODXQIUTWKOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.